2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
The compound “2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[3,2-d]pyrimidin-4(5H)-one core, with a 2-chlorobenzylthio group at the 2-position, an ethyl group at the 3-position, and a phenyl group at the 7-position .Scientific Research Applications
Synthesis and Chemical Properties
This compound and its derivatives have been synthesized to explore their chemical properties and reactivity. The synthesis of bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones showcases the compound's utility in generating pharmacologically active molecules, with some derivatives exhibiting anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha et al., 2007). Furthermore, the synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives highlights the compound's versatility in creating novel molecules with potential antitumor activity (Hafez & El-Gazzar, 2017).
Pharmacological Applications
Research into derivatives of pyrrolo[3,2-d]pyrimidin-4(5H)-one has uncovered potential pharmacological applications. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Material Science and Nonlinear Optics
The structural and electronic properties of thiopyrimidine derivatives, including phenyl pyrimidine derivatives related to "2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one," have been studied for their potential applications in nonlinear optics (NLO). Such research underscores the importance of these compounds in developing materials for optoelectronic applications (Hussain et al., 2020).
Future Directions
The future directions for research on this compound could include further exploration of its biological activities and potential applications in medicine, given the known diverse biological activities of thioxopyrimidines and their condensed analogs . Additionally, the development of new effective methods for their synthesis could be a valuable area of future research .
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-ethyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c1-2-25-20(26)19-18(16(12-23-19)14-8-4-3-5-9-14)24-21(25)27-13-15-10-6-7-11-17(15)22/h3-12,23H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZORIGSCFUULIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one |
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